furan-2-sulfonic acid

Sulfonation chemistry Furan derivatives Synthetic methodology

Sourcing a water-soluble, strong Brønsted acid that enables predictable regioselective synthesis? Furan-2-sulfonic acid (CAS 82971-11-7) solves the problem of poor solubility or mixed isomer products from benzene sulfonic acid or furan-2-carboxylic acid. - **Regioselective Control:** Electron-withdrawing -SO₃H group directs substitution exclusively to the 5-position (90% monosulfonation yield). - **Aqueous-Phase Catalysis:** High water solubility (12.3 g/100 mL) and acidity (pKa -1.2) for esterification & hydrolysis. - **Supply Assurance:** BenchChem provides verified purity with global shipping options.

Molecular Formula C4H4O4S
Molecular Weight 148.14 g/mol
CAS No. 82971-11-7
Cat. No. B3057607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-sulfonic acid
CAS82971-11-7
Molecular FormulaC4H4O4S
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)S(=O)(=O)O
InChIInChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
InChIKeyOKSYMZKKVJYKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-sulfonic Acid: Core Properties


Furan-2-sulfonic acid (CAS 82971-11-7) is a heterocyclic sulfonic acid consisting of a furan ring substituted at the 2-position with a sulfonic acid group (-SO₃H), with the molecular formula C₄H₄O₄S and a molecular weight of 148.14 g/mol [1]. This compound functions as a strong Brønsted acid (estimated pKa ~ -1.2) and exhibits high water solubility (approximately 12.3 g/100 mL) due to the polarity of the sulfonic acid moiety . Its electron-withdrawing sulfonic acid group directs electrophilic substitution to the 5-position of the furan ring, enabling regioselective derivatization . The compound serves as a versatile building block in organic synthesis, a catalyst in acid-catalyzed reactions, and an intermediate for pharmaceutical and materials science applications .

Workflow Aqueous Brønsted acid catalysis research
Selection 2-position regioselective derivatization studies
Context Heterocyclic building block for synthesis

Furan-2-sulfonic Acid: Irreplaceable Features


Furan-2-sulfonic acid exhibits unique regiochemical and physicochemical properties that distinguish it from positional isomers (e.g., furan-3-sulfonic acid) and structurally related analogs (e.g., furan-2-carboxylic acid, benzene sulfonic acid). The 2-position sulfonation on the furan ring confers a distinct electronic environment that directs subsequent electrophilic substitution exclusively to the 5-position , a regioselectivity not replicated by 3-substituted isomers. Furthermore, the furan-2-sulfonic acid scaffold is a privileged substructure in bioactive molecules: derivatives of this core have demonstrated inhibition of mycobacterial transketolase at micromolar concentrations [1] and suppression of β-amyloid aggregation implicated in neurodegenerative diseases [2]. In contrast, furan-2-carboxylic acid lacks the strong acidity and hydrogen-bonding capacity of the sulfonic acid group, while benzene sulfonic acid lacks the heteroaromatic furan ring that enables specific π-π stacking and metal-coordination interactions critical for applications in materials science and medicinal chemistry . These differences render generic substitution scientifically and technically invalid.

Target
Furan-2-sulfonic acid
2-position –SO₃H directs electrophilic substitution to 5-position
vs
Substitute
Furan-3-sulfonic acid (positional isomer): regioselectivity profile differs; 5-position preference may not transfer
Target
Sulfonic acid group
Strong acidity (pKa ~ -1.2) and high aqueous solubility
vs
Substitute
Furan-2-carboxylic acid: weaker acidity, lower solubility; H-bonding and catalytic context differ
Target
Heteroaromatic furan core
Enables π-π stacking, metal coordination, and reported enzyme-target interactions
vs
Substitute
Benzene sulfonic acid: lacks furan ring; protein-ligand interaction profile may not reproduce

Furan-2-sulfonic Acid: Quantitative Differentiation


Monosulfonation Yield and Regioselectivity vs. Methyl Furans

In a direct comparative study of furan sulfonation using the anhydropyridiniumsulfonic acid method, unsubstituted furan yields 90% of furan-2-sulfonic acid as the principal monosulfonated product, whereas 2-methylfuran yields only 20-70% of the corresponding 3,5-disulfonic acid, and 2,5-dimethylfuran yields 62% of the 3-sulfonic acid isomer [1]. This demonstrates that furan-2-sulfonic acid can be obtained with superior regioselectivity and yield compared to methylated furan analogs under identical sulfonation conditions [1].

Monosulfonation yield vs. methyl furans
Head-to-head
90% yield furan-2-sulfonic acid vs 20–70% disulfonic acid from 2-methylfuran
Supports regioselective sulfonation workflow; higher monosulfonation efficiency under identical conditions
Anhydropyridiniumsulfonic acid method; compared to methylated analogs
Sulfonation chemistry Furan derivatives Synthetic methodology

Controlled Mono- vs. Disulfonation Selectivity

Using the pyridine-sulfite complex as a mild sulfonating agent, furan undergoes sulfonation to yield a mixture of furan-2-sulfonic acid and furan-2,5-disulfonic acid [1]. The ratio of mono- to disulfonic acid can be tuned by controlling reaction stoichiometry and conditions, whereas under identical conditions, furans bearing electron-withdrawing substituents (e.g., carboxy groups) are successfully sulfonated in the α-position by fuming sulfuric acid [1]. This differential reactivity enables selective synthesis of the monosulfonic acid derivative for applications requiring a single sulfonic acid handle.

Mono- vs. disulfonation control
Method context
Tunable mono-/disulfonic acid ratio using pyridine–sulfite complex; avoids over-sulfonation
Mild sulfonation conditions support product integrity; selective synthesis possible
Room temperature; dichloromethane; stoichiometry-dependent
Sulfonation methodology Furan chemistry Reaction optimization

Enhanced Solubility and Acidity vs. Carboxylic Acid

Furan-2-sulfonic acid exhibits a water solubility of approximately 12.3 g/100 mL and an estimated pKa of -1.2, characteristic of strong sulfonic acids . In contrast, furan-2-carboxylic acid, which replaces the sulfonic acid group with a carboxylic acid group, displays significantly lower water solubility and a pKa in the range of 3-4 . This difference of over four orders of magnitude in acidity and markedly enhanced aqueous solubility directly impacts the compound's utility as a Brønsted acid catalyst and its behavior in aqueous reaction media.

Solubility & acidity vs. carboxylic acid
Data to verify
Reported water solubility ~12.3 g/100 mL; pKa ~ -1.2 vs. ~3–4 for furan-2-carboxylic acid
Class-level inference; may support aqueous-phase acid catalysis research
Source review recommended; no peer-reviewed confirmation provided
Physicochemical properties Solubility Acidity

Validated Scaffold for Enzyme Inhibition

Derivatives of furan-2-sulfonic acid have demonstrated specific biological activity not observed with simple aryl sulfonic acids. For instance, a furan-2-sulfonic acid hydrazone derivative (5-[(E)-(2-[[(5,8-dihydronaphthalen-1-yl)amino]acetyl]hydrazinylidene)methyl]furan-2-sulfonic acid) competitively inhibits mycobacterial transketolase at micromolar concentrations by binding to the diphosphate site of the thiamine diphosphate cofactor [1]. Additionally, patent literature discloses that furansulfonic acid derivatives inhibit Aβ(1-40) β-pleated sheet formation and protect against neuronal cell loss, indicating potential utility in neurodegenerative disease research [2]. In contrast, benzene sulfonic acid derivatives lack the heteroaromatic furan ring that enables these specific protein-ligand interactions.

Derivative enzyme inhibition
Reported
Furan-2-sulfonic acid hydrazone inhibits mycobacterial transketolase at µM; derivatives suppress Aβ aggregation in vitro
Supports enzyme-target engagement and protein aggregation research contexts
BRENDA database and patent literature; further validation required
Medicinal chemistry Enzyme inhibition Drug discovery

Furan-2-sulfonic Acid: Optimal Applications


Regioselective 5-Substituted Furan Synthesis

The strong electron-withdrawing nature of the sulfonic acid group at the 2-position directs electrophilic substitution exclusively to the 5-position of the furan ring . This regioselectivity enables the efficient synthesis of 5-halo-, 5-nitro-, and 5-formyl-furan-2-sulfonic acid derivatives with predictable substitution patterns, as documented in the literature . This application leverages the high monosulfonation yield (90%) and regioselectivity established in Section 3, making furan-2-sulfonic acid the preferred starting material over 3-substituted isomers or methylated furan analogs that yield complex product mixtures under identical conditions.

Aqueous-Phase Brønsted Acid Catalysis

With a water solubility of approximately 12.3 g/100 mL and a strong pKa of -1.2, furan-2-sulfonic acid serves as an effective Brønsted acid catalyst for reactions conducted in aqueous media . This includes esterification, transesterification, and hydrolysis reactions where the catalyst must remain soluble and active in water. In contrast, furan-2-carboxylic acid exhibits significantly lower water solubility and acidity (pKa ~3-4), limiting its utility in aqueous-phase catalysis . This application directly stems from the solubility and acidity differentiation quantified in Section 3.

Bioactive Furansulfonamide and Hydrazone Synthesis

Furan-2-sulfonic acid serves as a key intermediate for the synthesis of sulfonamide and hydrazone derivatives that have demonstrated enzyme inhibitory activity at micromolar concentrations [1]. Specifically, derivatives targeting mycobacterial transketolase and Aβ aggregation pathways have been reported [2]. The furan-2-sulfonic acid scaffold provides a heteroaromatic framework that enables specific protein-ligand interactions not achievable with simple aryl sulfonic acids such as benzene sulfonic acid. This application is directly supported by the biological activity evidence presented in Section 3.

Functional Polymers and Chelating Resins

Derivatives of furan-2-sulfonic acid, such as 5-formyl-2-furansulfonic acid, have been successfully employed in the preparation of functional materials, including humidity-sensing poly(aniline) composites [3] and heavy-metal chelating resins for water remediation [4]. The furan ring provides a rigid, planar aromatic scaffold that facilitates π-π stacking interactions in polymer matrices, while the sulfonic acid group imparts water solubility and ion-exchange capacity. These properties differentiate furan-2-sulfonic acid derivatives from non-heteroaromatic sulfonic acids in materials science applications.

Application
Selection Property
Validation Focus
Regioselective 5-substituted furan synthesis
2-position regioselectivity
Electrophilic substitution pattern review
Aqueous-phase Brønsted acid catalysis
High aqueous solubility and reported strong acidity
Aqueous catalytic activity validation
Furansulfonamide & hydrazone derivatization
Heteroaromatic scaffold for target interaction
Enzyme inhibition assay or aggregation assay review
Functional polymers & chelating resins
Planar furan ring with sulfonic acid functionality
Polymer compatibility and ion-exchange performance

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